

Spectroscopic Profile of 2,4-Dimethoxycinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2,4-Dimethoxycinnamic acid*

Cat. No.: *B1298758*

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Introduction

2,4-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its biological activities and potential as a building block in organic synthesis necessitate a thorough understanding of its structural and physicochemical properties. Spectroscopic analysis is a cornerstone of this characterization, providing detailed information about the molecular structure and functional groups. This technical guide presents a comprehensive overview of the spectroscopic data for **2,4-Dimethoxycinnamic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data are summarized in clear, tabular formats for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,4-Dimethoxycinnamic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.85	d	16.0	H- β (vinylic)
7.45	d	8.6	H-6
6.49	dd	8.6, 2.4	H-5
6.43	d	2.4	H-3
6.30	d	16.0	H- α (vinylic)
3.88	s	-	OCH ₃ (C4)
3.85	s	-	OCH ₃ (C2)
12.2 (broad)	s	-	COOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
168.5	C=O (Carboxylic acid)
162.8	C4
160.0	C2
143.2	C- β
130.1	C6
118.2	C1
115.9	C- α
106.3	C5
98.7	C3
56.1	OCH ₃ (C4)
55.7	OCH ₃ (C2)

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
1680-1700	Strong	C=O stretch (Carboxylic acid)
1625	Strong	C=C stretch (vinylic)
1600, 1510	Medium-Strong	C=C stretch (aromatic)
1270, 1130	Strong	C-O stretch (ethers)
980	Strong	=C-H bend (trans-vinylic)

Sample Preparation: KBr pellet or ATR

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
208	100	[M] ⁺ (Molecular ion)
193	60	[M - CH ₃] ⁺
177	85	[M - OCH ₃] ⁺
165	40	[M - COOH] ⁺
149	35	[M - OCH ₃ - CO] ⁺
121	50	[C ₈ H ₉ O] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **2,4-Dimethoxycinnamic acid** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample was thoroughly mixed to ensure homogeneity.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm
- Temperature: 298 K

¹³C NMR Acquisition:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.2 s
- Spectral Width: 240 ppm
- Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of **2,4-Dimethoxycinnamic acid** (1-2 mg) was ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained. This mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Mode: Transmittance

Data Processing: A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **2,4-Dimethoxycinnamic acid** was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.

Instrumentation: Mass spectral data were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C

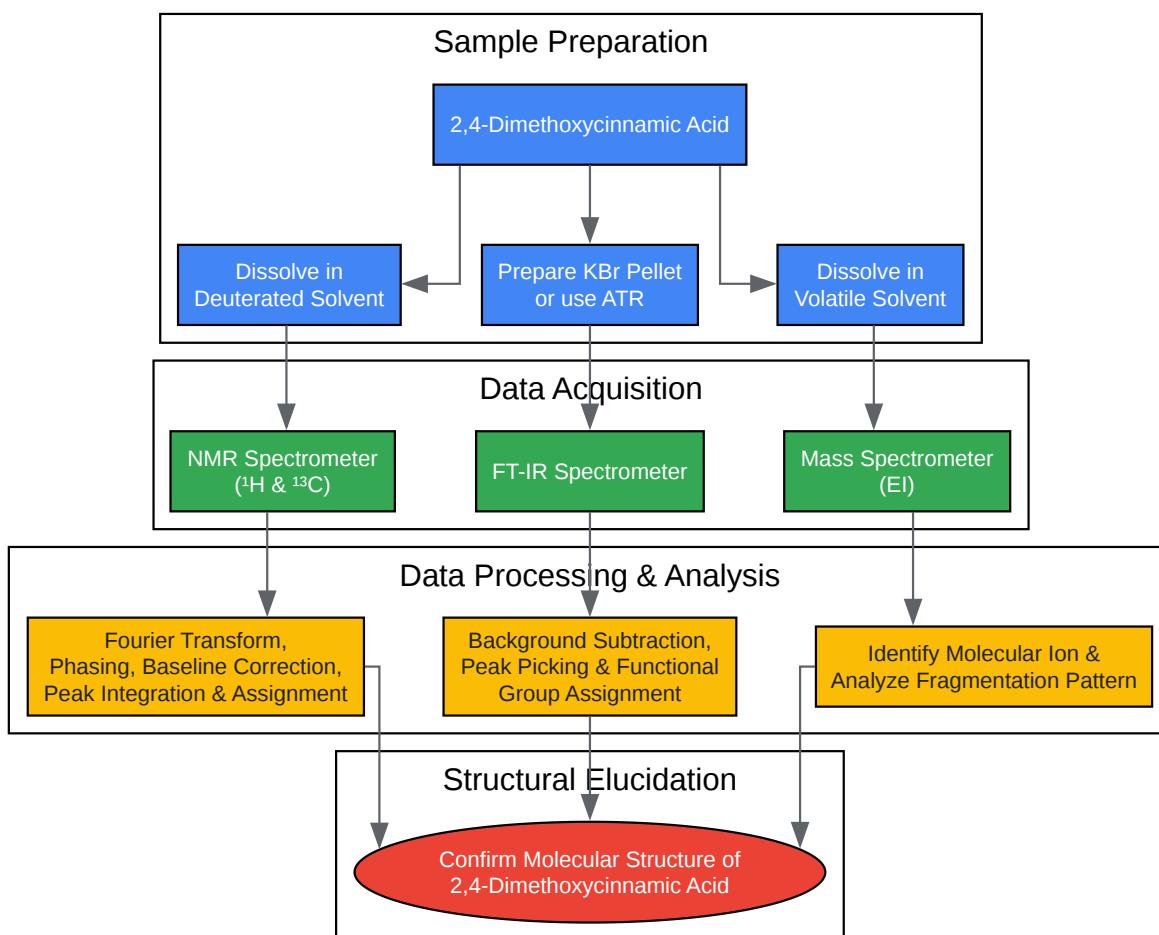
- Mass Range: m/z 40-400
- Scan Rate: 1000 amu/s

Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **2,4-Dimethoxycinnamic acid**.



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Caption: Workflow for the spectroscopic analysis of **2,4-Dimethoxycinnamic acid**.

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